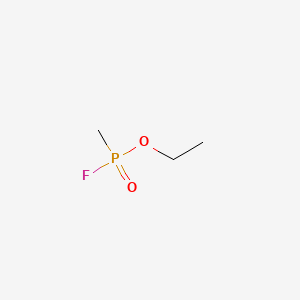

Ethyl methylphosphonofluoridate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl methylphosphonofluoridate, also known as this compound, is a useful research compound. Its molecular formula is C3H8FO2P and its molecular weight is 126.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detection of Chemical Warfare Agents

Gas Chromatography and Mass Spectrometry

Ethyl methylphosphonofluoridate is utilized as a marker for detecting VX nerve agent exposure in biological samples. A study demonstrated a sensitive method for analyzing VX biomarkers in human and rat serum using gas chromatography with flame photometric detection (GC-FPD). This method involves spiking serum samples with VX and treating them with fluoride ions to generate this compound, which can then be quantitatively analyzed .

Table 1: Detection Methods for this compound

| Method | Sensitivity | Sample Type |

|---|---|---|

| GC-FPD | High (ng/mL range) | Human and Rat Serum |

| Liquid Chromatography-Mass Spectrometry | Moderate (ng/mL range) | Soil and Plant Samples |

Environmental Remediation

Use of Plants for Detection and Degradation

Research has shown that plants such as white mustard (Sinapis alba) can absorb and hydrolyze VX to form ethyl methylphosphonic acid, which is less toxic. This property allows these plants to serve as both detectors and bioremediators in environments contaminated with nerve agents. The study found that these plants could retain the compounds of interest for extended periods, making them effective for monitoring contaminated sites .

Case Study: White Mustard as a Bioremediator

- Location: Contaminated agricultural land

- Findings: Mustard plants grown in VX-spiked soils absorbed both ethyl methylphosphonic acid and methylphosphonic acid over time, indicating their potential use in phytoremediation strategies .

Hydrolysis and Detoxification

Chemical Degradation Mechanisms

The hydrolysis of this compound is crucial for its detoxification. Studies indicate that this compound can rapidly degrade in the presence of fluoride ions, forming non-toxic products such as ethyl methylphosphonic acid. This reaction is significant for developing decontamination strategies for nerve agents .

Table 2: Hydrolysis Rates of this compound

| Condition | Half-Life (t1/2) | Degradation Product |

|---|---|---|

| Aqueous solution with fluoride | 1-1.5 hours | Ethyl methylphosphonic acid |

| Water-swelled polymer systems | 10-30 minutes | Ethyl methylphosphonic acid |

Case Studies on Detection Techniques

Study on VX Exposure Detection

A study conducted by the U.S. Army explored various methods to enhance the detection of VX through its degradation products, including this compound. The research highlighted how the presence of fluoride ions significantly improved the sensitivity of detection methods .

- Methodology: Samples were treated with potassium fluoride and analyzed using GC-FPD.

- Results: The highest concentrations of this compound were detected in treated human serum samples, demonstrating the effectiveness of this approach.

Propiedades

Número CAS |

673-97-2 |

|---|---|

Fórmula molecular |

C3H8FO2P |

Peso molecular |

126.07 g/mol |

Nombre IUPAC |

1-[fluoro(methyl)phosphoryl]oxyethane |

InChI |

InChI=1S/C3H8FO2P/c1-3-6-7(2,4)5/h3H2,1-2H3 |

Clave InChI |

RIYPSXBGLXRZNJ-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)F |

SMILES canónico |

CCOP(=O)(C)F |

Sinónimos |

ethylsarin ethylsarin, (+-)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.